molecular formula C9H18ClNO2 B7962518 Methyl 2-(4-methylpiperidin-1-YL)acetate hydrochloride

Methyl 2-(4-methylpiperidin-1-YL)acetate hydrochloride

Cat. No.: B7962518
M. Wt: 207.70 g/mol
InChI Key: RUYPDXWLPVIDHY-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylpiperidin-1-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylpiperidin-1-yl)acetate hydrochloride typically involves the reaction of 4-methylpiperidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylpiperidin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

Methyl 2-(4-methylpiperidin-1-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpiperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-piperidinyl)acetate hydrochloride
  • Methyl 2-(4-ethylpiperidin-1-yl)acetate hydrochloride
  • Methyl 2-(4-phenylpiperidin-1-yl)acetate hydrochloride

Uniqueness

Methyl 2-(4-methylpiperidin-1-yl)acetate hydrochloride is unique due to the presence of the 4-methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

methyl 2-(4-methylpiperidin-1-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8-3-5-10(6-4-8)7-9(11)12-2;/h8H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYPDXWLPVIDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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